Luteolin 7-glucuronide

Beschreibung

Luteolin 7-glucuronide has been reported in Acanthus ebracteatus, Sonchus fruticosus, and other organisms with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUOKLTVXQRUSG-ZFORQUDYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952181 |

Source

|

| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29741-10-4 |

Source

|

| Record name | Luteolin 7-O-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29741-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Luteolin-7-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029741104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUTEOLIN 7-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4346D0X7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Luteolin 7-glucuronide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin 7-glucuronide, a prominent flavonoid glycoside, is a significant metabolite of luteolin found in a variety of medicinal plants.[1] This document provides a detailed technical guide on its chemical structure, physicochemical properties, and known biological activities. It includes a summary of its spectroscopic data, an overview of its role in cellular signaling, and generalized experimental protocols for its isolation and analysis. This information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identity and Structure

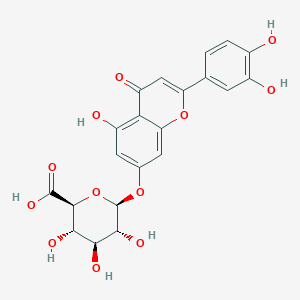

Luteolin 7-glucuronide, systematically known as (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, is a conjugate of the flavone luteolin and glucuronic acid.[2] The glucuronic acid moiety is attached at the 7-position of the luteolin backbone, a common biotransformation that enhances water solubility.[3]

Chemical Structure:

-

2D Structure:

-

3D Conformer:

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | [2] |

| CAS Number | 29741-10-4 | [2] |

| Molecular Formula | C₂₁H₁₈O₁₂ | |

| Molecular Weight | 462.36 g/mol | |

| InChI Key | VSUOKLTVXQRUSG-ZFORQUDYSA-N | |

| SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O | |

| PubChem CID | 5280601 |

Physicochemical and Spectroscopic Properties

Luteolin 7-glucuronide typically presents as a yellow crystalline or amorphous powder. Its solubility is noted in organic solvents such as methanol, ethanol, and DMSO.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Description | Yellow powder | |

| Solubility | Soluble in methanol, ethanol, DMSO, and pyridine. | |

| UV-Vis λmax | 256, 353 nm |

Table 3: Mass Spectrometry Data

| Spectra ID | Type | Precursor Type | Precursor m/z | Key Fragments (m/z) | Source |

| 2227171 | MS-MS (Positive) | - | - | 287.055 (100%), 153.016 (2.18%) | |

| 2227549 | MS-MS (Negative) | - | - | 285.04 (100%), 461.0706 (95.55%) | |

| VF-NPL-QTOF001349 | LC-MS | [M+H]⁺ | 463.0871 | 287.055 (100%) | |

| VF-NPL-QTOF001348 | LC-MS | [M+H]⁺ | 463.0871 | 287.0547 (100%) |

Note: Detailed 1D and 13C NMR spectral data can be found in specialized chemical databases, though a comprehensive interpretation is beyond the scope of this document.

Biological Activities and Signaling Pathways

Luteolin 7-glucuronide exhibits a range of biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory effects. It has been shown to scavenge DPPH radicals with an IC₅₀ of 80.6 μM. Furthermore, it inhibits enzymes such as porcine α-amylase (IC₅₀ = 61.5 μM), yeast α-glucosidase (IC₅₀ = 14.7 μM), and rat aldose reductase (IC₅₀ = 0.7 μM).

A key area of its biological action is in the modulation of inflammatory pathways. Luteolin 7-glucuronide has been observed to suppress the expression of iNOS and COX-2 and inhibit the release of LPS-induced cytokines in RAW 264.7 macrophages. This anti-inflammatory effect is mediated, in part, through the inhibition of TAK1 and the activation of the Nrf2 pathway.

Experimental Protocols

The isolation and purification of Luteolin 7-glucuronide from plant sources typically involve chromatographic techniques. A generalized workflow is presented below.

General Protocol for Isolation and Purification:

-

Extraction: The plant material is dried, powdered, and extracted with a suitable solvent such as methanol or ethanol.

-

Preliminary Fractionation: The crude extract is subjected to liquid-liquid partitioning or preliminary column chromatography to separate compounds based on polarity.

-

Chromatographic Purification: The flavonoid-rich fraction is further purified using techniques like column chromatography with macroporous adsorption resin, followed by gel permeation chromatography (e.g., Sephadex).

-

Fine Purification: Final purification is often achieved through preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as UV-Vis, NMR (¹H and ¹³C), and Mass Spectrometry.

Conclusion

Luteolin 7-glucuronide is a flavonoid of significant interest due to its widespread occurrence and diverse biological activities. Its anti-inflammatory and antioxidant properties, coupled with its role as a major metabolite of luteolin, make it a compelling candidate for further investigation in the context of phytopharmaceuticals and drug discovery. The information presented in this guide provides a foundational understanding of its chemical and biological characteristics, serving as a resource to facilitate future research and development efforts.

References

Luteolin 7-Glucuronide: A Comprehensive Technical Guide to its Biological Activity and Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin 7-glucuronide (L7Gn), a major flavonoid metabolite, is increasingly recognized for its diverse pharmacological activities. As the primary circulating form of luteolin after consumption of luteolin-rich foods, its biological functions are of significant interest in the fields of pharmacology and drug development. This technical guide provides an in-depth overview of the core biological activities of Luteolin 7-glucuronide, with a focus on its anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. The document presents quantitative data in structured tables, details experimental methodologies for key assays, and visualizes complex signaling pathways using the DOT language to facilitate a deeper understanding of its mechanisms of action.

Introduction

Luteolin 7-glucuronide is a flavone glycoside, a chemical compound formed by the conjugation of luteolin with glucuronic acid.[1] This metabolic process, known as glucuronidation, primarily occurs in the liver and intestines, enhancing the water solubility and bioavailability of the parent compound, luteolin. While historically viewed as an inactive metabolite, emerging evidence demonstrates that Luteolin 7-glucuronide possesses its own distinct and potent biological activities. It is a significant circulating metabolite following the administration of various forms of luteolin. This guide will delve into the key biological functions of Luteolin 7-glucuronide, providing researchers and drug development professionals with a comprehensive resource on its therapeutic potential.

Biological Activities and Functions

Luteolin 7-glucuronide exhibits a broad spectrum of biological effects, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective activities.[2]

Anti-inflammatory Activity

Luteolin 7-glucuronide has demonstrated significant anti-inflammatory properties. It effectively inhibits the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Luteolin 7-glucuronide dose-dependently inhibits nitric oxide (NO) production and the mRNA expression of inflammatory mediators such as cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).

The anti-inflammatory mechanism of Luteolin 7-glucuronide involves the modulation of critical signaling pathways. It has been shown to suppress the activation of nuclear factor-kappa B (NF-κB), p38, and c-Jun N-terminal kinase (JNK) in LPS-stimulated macrophages. Furthermore, it can inhibit the phosphorylation of transforming growth factor-β-activated kinase 1 (TAK1), an upstream kinase of both NF-κB and MAPKs. Luteolin 7-glucuronide also exerts anti-inflammatory effects by inhibiting the activation of the NLRP3 inflammasome, a key component of the innate immune response. This inhibition leads to a reduction in the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.

Antioxidant Activity

Luteolin 7-glucuronide possesses notable antioxidant properties. Its antioxidant effects are, in part, mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Luteolin 7-glucuronide has been shown to enhance the expression of Nrf2-dependent antioxidant enzymes, including heme oxygenase-1 (HO-1).

Anti-Cancer Activity

The anti-cancer potential of Luteolin 7-glucuronide is an area of active investigation. It has been shown to inhibit the activity of Matrix Metalloproteinases (MMPs), a family of enzymes implicated in tumor invasion and metastasis. The inhibitory concentrations (IC50) for various MMPs are detailed in the table below. Additionally, some studies suggest that luteolin and its metabolites can suppress the proliferation of various cancer cell lines.

Neuroprotective Effects

Luteolin 7-glucuronide has demonstrated neuroprotective properties in several experimental models. In a rat model of focal cerebral ischemia, intravenous administration of Luteolin 7-glucuronide was found to reduce neurological severity scores, infarct volume, and brain water content. Furthermore, it has shown protective effects in cellular models of neurodegeneration. One of the proposed mechanisms for its neuroprotective action is the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, which plays a crucial role in neuronal survival and plasticity.

Quantitative Data

The following tables summarize the key quantitative data on the biological activities of Luteolin 7-glucuronide.

| Target | IC50 Value (µM) | Assay/Cell Line | Reference(s) |

| Matrix Metalloproteinase-1 (MMP-1) | 17.63 | Fluorogenic Substrate Assay | |

| Matrix Metalloproteinase-3 (MMP-3) | 7.99 | Fluorogenic Substrate Assay | |

| Matrix Metalloproteinase-8 (MMP-8) | 11.42 | Fluorogenic Substrate Assay | |

| Matrix Metalloproteinase-9 (MMP-9) | 12.85 | Fluorogenic Substrate Assay | |

| Matrix Metalloproteinase-13 (MMP-13) | 0.03 | Fluorogenic Substrate Assay | |

| Nitric Oxide (NO) Production | 4.5 | LPS-stimulated RAW 264.7 cells | |

| α-glucosidase | 14.7 | Enzyme Inhibition Assay | |

| α-amylase | 61.5 | Enzyme Inhibition Assay | |

| Table 1: Inhibitory Concentrations (IC50) of Luteolin 7-glucuronide for Various Molecular Targets. |

Signaling Pathways

The biological activities of Luteolin 7-glucuronide are mediated through its interaction with several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: Anti-inflammatory signaling pathway of Luteolin 7-glucuronide.

Caption: Antioxidant signaling pathway of Luteolin 7-glucuronide.

Caption: Inhibition of the NLRP3 inflammasome by Luteolin 7-glucuronide.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on Luteolin 7-glucuronide. These are generalized protocols and may require optimization for specific experimental conditions.

Cell Culture

-

RAW 264.7 Macrophages: These cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

SH-SY5Y Neuroblastoma Cells: These cells are commonly grown in a mixture of DMEM and F12 medium (1:1) supplemented with 10% FBS, and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.

Nitric Oxide (NO) Production Assay

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

-

Seed RAW 264.7 cells (e.g., 1.5 x 10^5 cells/mL) in a 96-well plate and incubate overnight.

-

Pre-treat the cells with various concentrations of Luteolin 7-glucuronide for a specified time (e.g., 2 hours).

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.

-

Collect 100 µL of the cell culture supernatant.

-

Mix the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways (e.g., NF-κB, Nrf2, MAPKs).

-

Culture and treat cells with Luteolin 7-glucuronide and/or stimuli (e.g., LPS) as required.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p65, p65, IκBα, Nrf2, HO-1, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the mRNA expression levels of target genes (e.g., TNF-α, IL-6, IL-1β).

-

Culture and treat cells as described for the specific experiment.

-

Isolate total RNA from the cells using a suitable RNA isolation kit (e.g., TRIzol).

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

Perform real-time PCR using a qPCR system with SYBR Green or TaqMan probes and specific primers for the target genes and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Seed cells (e.g., 1 x 10^4 cells/well for SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Luteolin 7-glucuronide for the desired duration (e.g., 24 hours).

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Conclusion

Luteolin 7-glucuronide is a biologically active flavonoid metabolite with significant therapeutic potential. Its well-documented anti-inflammatory and antioxidant properties, mediated through the modulation of key signaling pathways such as NF-κB, Nrf2, and the NLRP3 inflammasome, make it a compelling candidate for further investigation in the context of inflammatory diseases. Furthermore, its emerging anti-cancer and neuroprotective effects warrant more extensive research to fully elucidate its mechanisms of action and potential clinical applications. This technical guide provides a foundational resource for researchers and professionals in the field, summarizing the current state of knowledge on the biological activities and functions of Luteolin 7-glucuronide and offering a basis for future studies aimed at harnessing its therapeutic benefits.

References

A Technical Guide to the Natural Sources of Luteolin 7-Glucuronide in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin 7-glucuronide, a flavone glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides a comprehensive overview of the natural plant sources of Luteolin 7-glucuronide, detailing quantitative data, experimental protocols for extraction and analysis, and the signaling pathways through which it exerts its biological effects. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Quantitative Analysis of Luteolin 7-Glucuronide in Various Plant Species

The concentration of Luteolin 7-glucuronide can vary significantly between different plant species and even within different parts of the same plant. The following table summarizes the quantitative data available in the literature for several plant sources.

| Plant Species | Family | Plant Part | Concentration of Luteolin 7-Glucuronide | Reference(s) |

| Perilla frutescens (L.) Britt. | Lamiaceae | Leaves | 1.10 to 29.73 mg/g (dry weight) | [1] |

| Olea europaea L. (Olive) | Oleaceae | Leaves | 1.08 to 1.88 g/kg (dry leaf) | |

| Chrysanthemum morifolium Ramat. | Asteraceae | Flowers | Detected, but quantitative data varies | [2][3] |

| Cirsium japonicum DC. | Asteraceae | Aerial Parts | Identified as a major active component | |

| Salvia fruticosa Mill. | Lamiaceae | Aerial Parts | 5.51–6.96 mg/g (dry weight) | |

| Salvia pomifera L. | Lamiaceae | Aerial Parts | Detected | |

| Satureja thymbra L. | Lamiaceae | Leaves | Detected as Luteolin 7,4′-di-O-glucuronide | |

| Acanthus hirsutus Boiss. | Acanthaceae | - | Reported presence | |

| Secale cereale L. (Rye) | Poaceae | - | Reported presence |

Experimental Protocols

Accurate quantification and isolation of Luteolin 7-glucuronide are paramount for research and development. This section details common extraction and analytical methodologies cited in the literature.

Extraction Methodologies

1. Maceration

Maceration is a simple and widely used method for extracting thermolabile compounds.

-

Protocol for Perilla frutescens Leaves:

-

Dry the plant leaves to a constant weight.

-

Grind the dried leaves into a fine powder.

-

Suspend the powdered leaves in a solvent (e.g., 30% ethanol in water) at a specified solvent-to-solid ratio (e.g., 20 mL solvent to 1 g of leaf powder)[4].

-

Maintain the mixture at a controlled temperature (e.g., 70 °C) for a defined period (e.g., 7 hours), with continuous agitation[4].

-

Filter the mixture to separate the extract from the solid plant material.

-

The extraction process can be repeated multiple times (e.g., three times) on the residue to maximize yield.

-

Combine the filtrates and concentrate them using a rotary evaporator at a controlled temperature (e.g., 37 °C) to obtain the crude extract.

-

2. Soxhlet Extraction

Soxhlet extraction is a continuous extraction method suitable for compounds that are not thermally sensitive to the boiling point of the chosen solvent.

-

General Protocol:

-

Place the dried and powdered plant material in a thimble made of a porous material (e.g., cellulose).

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Fill the distillation flask with the extraction solvent (e.g., 80% ethanol).

-

Heat the solvent to its boiling point. The solvent vapor travels up a distillation arm and condenses in the condenser.

-

The condensed solvent drips into the thimble containing the plant material, initiating the extraction.

-

Once the level of the solvent in the thimble chamber reaches the top of the siphon tube, the solvent and extracted compounds are siphoned back into the distillation flask.

-

This cycle is repeated multiple times to ensure thorough extraction.

-

After extraction, the solvent in the distillation flask, now containing the extracted compounds, is concentrated using a rotary evaporator.

-

3. Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency. It is often faster and requires less solvent than traditional methods.

-

Protocol for Olea europaea Leaves:

-

Mix the dried and powdered olive leaves with a solvent (e.g., 60% ethanol-water solution) at a specific solid-to-solvent ratio.

-

Place the mixture in an ultrasonic bath or use an ultrasonic probe.

-

Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for a defined duration.

-

Control the temperature of the extraction mixture, as ultrasound can generate heat.

-

After sonication, filter the mixture to separate the extract.

-

The resulting extract can then be concentrated.

-

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is the most common analytical technique for the quantification of Luteolin 7-glucuronide.

-

Protocol for Quantification in Perilla frutescens Leaf Extract:

-

Instrumentation: Agilent 1100 series HPLC system with a UV-Vis/MSD detector or equivalent.

-

Column: CAPCELL PAK DD Type C8 column (250 × 4.6 mm, 5 μm).

-

Mobile Phase:

-

Solvent A: 0.1% trifluoroacetic acid in 95:5 water:acetonitrile.

-

Solvent B: 0.1% trifluoroacetic acid in 5:95 water:acetonitrile.

-

-

Gradient Elution:

-

0-5 min: 0-15% B

-

5-20 min: 15-25% B

-

20-30 min: 25-100% B

-

30-35 min: 100% B.

-

-

Flow Rate: 0.7 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Dissolve the dried extract in methanol to a known concentration (e.g., 2 mg/mL) and filter through a 0.2 μm syringe filter before injection.

-

Standard Preparation: Prepare a standard solution of Luteolin 7-glucuronide in methanol at a known concentration (e.g., 1 μg/mL).

-

Signaling Pathways and Mechanisms of Action

Luteolin 7-glucuronide has been shown to modulate several key signaling pathways involved in inflammation. Understanding these mechanisms is crucial for drug development and therapeutic applications.

Anti-inflammatory Signaling Pathways

Luteolin 7-glucuronide exerts its anti-inflammatory effects primarily through the inhibition of pro-inflammatory signaling cascades.

Caption: Luteolin 7-glucuronide inhibits the NF-κB and MAPK signaling pathways.

Luteolin 7-glucuronide has been demonstrated to inhibit the activation of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). This upstream inhibition leads to the reduced activation of both the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, specifically p38 and c-Jun N-terminal kinase (JNK). The downstream effect is a decrease in the transcription of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Antioxidant Response Pathway

In addition to its anti-inflammatory properties, Luteolin 7-glucuronide can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.

Caption: Luteolin 7-glucuronide activates the Nrf2 antioxidant pathway.

Luteolin 7-glucuronide promotes the activation of Nrf2, a key transcription factor in the cellular antioxidant response. By likely interfering with the Keap1-mediated degradation of Nrf2, it allows for the translocation of Nrf2 to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of cytoprotective enzymes such as heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and NAD(P)H quinone oxidoreductase 1 (NQO1).

JAK/STAT Pathway Inhibition

Emerging evidence also suggests the involvement of Luteolin 7-glucoside (a closely related compound) in the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is also implicated in inflammatory responses. It is plausible that Luteolin 7-glucuronide may have similar effects.

Caption: Luteolin 7-glucoside inhibits the JAK/STAT signaling pathway.

Studies on Luteolin 7-glucoside have shown that it can impair the nuclear translocation of phosphorylated (activated) STAT3. This prevents the transcription of target genes involved in inflammation and cellular proliferation that are induced by cytokines like IL-6 and IL-22.

Conclusion

Luteolin 7-glucuronide is a promising bioactive compound found in a variety of plant species, with Perilla frutescens and Olea europaea being particularly rich sources. The extraction and quantification of this compound can be achieved through established methodologies such as maceration, Soxhlet extraction, UAE, and HPLC. Its therapeutic potential, particularly its anti-inflammatory and antioxidant activities, is attributed to its ability to modulate key signaling pathways including NF-κB, MAPK, Nrf2, and potentially the JAK/STAT pathway. This technical guide provides a foundational resource for researchers to further explore the pharmacological properties of Luteolin 7-glucuronide and to develop novel therapeutic agents. Further research is warranted to identify and quantify Luteolin 7-glucuronide in a wider range of plant species and to fully elucidate its mechanisms of action in various disease models.

References

- 1. Luteolin-7-glucoside inhibits IL-22/STAT3 pathway, reducing proliferation, acanthosis, and inflammation in keratinocytes and in mouse psoriatic model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Determination of luteolin and luteolin-7-beta-D-glucoside in Chrysanthemum morfolium Ramat. from different collection time by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Absorption and Metabolism of Luteolin and Its Glycosides from the Extract of Chrysanthemum morifolium Flowers in Rats and Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3.2. Preparation of Perilla frutescens Leaf Extract [bio-protocol.org]

An In-depth Technical Guide to the Biosynthesis Pathway of Luteolin 7-glucuronide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Luteolin 7-glucuronide, a major metabolite of the dietary flavonoid luteolin. This document details the enzymatic pathways, presents quantitative kinetic data, and offers detailed experimental protocols for the study of this important biotransformation process.

Introduction to Luteolin and its Glucuronidation

Luteolin (3',4',5,7-tetrahydroxyflavone) is a common flavonoid found in a variety of plants, including many herbs, vegetables, and fruits. It is known for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, the bioavailability of luteolin in its aglycone form is often low due to extensive phase II metabolism in the intestine and liver. One of the primary metabolic pathways is glucuronidation, which involves the conjugation of glucuronic acid to one of the hydroxyl groups of luteolin. This process increases the water solubility of luteolin, facilitating its excretion from the body. Luteolin 7-glucuronide is one of the major monoglucuronide metabolites of luteolin found in plasma and urine after consumption of luteolin-rich foods.[1]

The Biosynthesis Pathway of Luteolin 7-glucuronide

The biosynthesis of Luteolin 7-glucuronide is a conjugation reaction catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes are primarily located in the endoplasmic reticulum of cells in the liver and intestines. The reaction involves the transfer of a glucuronic acid moiety from the activated sugar donor, uridine 5'-diphospho-glucuronic acid (UDPGA), to the 7-hydroxyl group of the luteolin molecule.

The overall reaction can be summarized as follows:

Luteolin + UDP-glucuronic acid -> Luteolin 7-O-β-D-glucuronide + UDP

Several UGT isoforms have been shown to be involved in the glucuronidation of luteolin, exhibiting different regioselectivities for the various hydroxyl groups on the luteolin molecule. The formation of Luteolin 7-glucuronide is a key step in the metabolism of luteolin, and the specific UGT isoforms involved can vary between species and tissues. In humans, UGT1A1, UGT1A8, and UGT1A9 have been identified as being particularly active in the conjugation of luteolin.[2][3] Specifically, in the human liver, UGT1A9 is considered a key enzyme, while in the intestine, UGT1A1 and UGT1A8 play more significant roles.[2]

Quantitative Data

The efficiency of Luteolin 7-glucuronide formation can be described by enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). While specific kinetic data for individual human UGT isoforms producing Luteolin 7-glucuronide is limited in the literature, studies using rat liver S9 fractions provide valuable insights into the overall kinetics of luteolin glucuronidation.

Table 1: Apparent Kinetic Parameters for Luteolin Glucuronidation in Rat Liver S9 Fractions [1]

| Metabolite | Km (µM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint, Vmax/Km) (mL/min/mg) |

| Luteolin 7-glucuronide | Not explicitly stated for the 7-O-glucuronide alone. | Not explicitly stated for the 7-O-glucuronide alone. | 1.0 ± 0.3 |

| Luteolin 4'-glucuronide | Not explicitly stated for the 4'-O-glucuronide alone. | Not explicitly stated for the 4'-O-glucuronide alone. | 0.4 ± 0.1 |

| Luteolin 3'-glucuronide | Not explicitly stated for the 3'-O-glucuronide alone. | Not explicitly stated for the 3'-O-glucuronide alone. | 0.7 ± 0.1 |

Data are expressed as the mean ± S.D. (n=3). The intrinsic clearance for Luteolin 7-glucuronide was the highest among the monoglucuronides, indicating it is a major metabolic pathway in rat liver.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of Luteolin 7-glucuronide.

This protocol describes a typical in vitro experiment to determine the formation of Luteolin 7-glucuronide from luteolin using human liver microsomes.

Materials:

-

Human liver microsomes (HLMs)

-

Luteolin (substrate)

-

UDP-glucuronic acid (UDPGA), trisodium salt

-

Alamethicin

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Internal standard (e.g., apigenin)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Centrifuge

-

HPLC or LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a 1 M Tris-HCl buffer (pH 7.4).

-

Prepare a 1 M MgCl₂ stock solution.

-

Prepare a 100 mM UDPGA stock solution in water.

-

Prepare a 5 mg/mL alamethicin stock solution in ethanol.

-

Prepare a 10 mM luteolin stock solution in DMSO.

-

Prepare an internal standard stock solution (e.g., 1 mM apigenin in methanol).

-

-

Incubation Mixture Preparation (per reaction):

-

In a microcentrifuge tube, combine the following on ice:

-

50 mM Tris-HCl buffer (to a final volume of 200 µL)

-

5 mM MgCl₂

-

Human liver microsomes (final concentration 0.5 mg/mL)

-

50 µg/mL alamethicin

-

-

Pre-incubate the mixture for 15 minutes at 37°C.

-

-

Initiation of the Reaction:

-

Add luteolin to the pre-incubated mixture to achieve the desired final concentration (e.g., 1-100 µM).

-

Initiate the reaction by adding UDPGA to a final concentration of 5 mM.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

-

-

Termination of the Reaction:

-

Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

This protocol provides a general high-performance liquid chromatography (HPLC) method with UV detection for the separation and quantification of Luteolin 7-glucuronide.

Instrumentation:

-

HPLC system with a binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: 10-40% B

-

25-30 min: 40-10% B

-

30-35 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 350 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of Luteolin 7-glucuronide standard in methanol (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

-

-

Sample Analysis:

-

Inject the processed samples from the in vitro assay (section 4.1) and the calibration standards into the HPLC system.

-

-

Data Analysis:

-

Identify the peak for Luteolin 7-glucuronide based on its retention time compared to the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Quantify the amount of Luteolin 7-glucuronide in the samples by interpolating their peak areas on the calibration curve.

-

For higher sensitivity and specificity, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.

Instrumentation:

-

LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

-

Similar to the HPLC-UV method, but with adjustments for compatibility with the MS system (e.g., lower flow rates for UHPLC).

MS/MS Conditions (Negative Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Luteolin 7-glucuronide: Precursor ion (m/z 461.1) -> Product ion (m/z 285.0) [loss of glucuronic acid]

-

Luteolin (for reference): Precursor ion (m/z 285.0) -> Product ion (e.g., m/z 151.0, 133.0)

-

-

Source Parameters: Optimize capillary voltage, source temperature, gas flows (nebulizer, drying gas) for maximum signal intensity.

Procedure:

-

The sample preparation and analysis workflow are similar to the HPLC-UV method, with the mass spectrometer used for detection and quantification based on the specific MRM transitions.

Further Metabolic Transformations

Luteolin 7-glucuronide can be further metabolized in the body. For instance, it can undergo a second glucuronidation to form a diglucuronide, or it can be methylated by catechol-O-methyltransferase (COMT) to form chrysoeriol-7-glucuronide or diosmetin-7-glucuronide.

Conclusion

The biosynthesis of Luteolin 7-glucuronide via UGT-mediated glucuronidation is a critical pathway in the metabolism of the dietary flavonoid luteolin. Understanding the enzymes involved, their kinetics, and the experimental methods to study this process is essential for researchers in nutrition, pharmacology, and drug development. The information and protocols provided in this guide serve as a valuable resource for investigating the biotransformation of luteolin and its implications for human health.

References

- 1. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselectivity of phase II metabolism of luteolin and quercetin by UDP-glucuronosyl transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The In Vivo Metabolic Fate of Luteolin 7-Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism and degradation of luteolin 7-glucuronide. Luteolin, a naturally occurring flavonoid, is recognized for its potent anti-inflammatory and antioxidant properties.[1][2][3] However, in nature and within biological systems, it often exists in conjugated forms, such as luteolin 7-glucuronide. Understanding the metabolic fate of these conjugates is critical for elucidating their bioavailability, mechanism of action, and overall therapeutic potential. This document details the metabolic pathways, summarizes key quantitative pharmacokinetic data, outlines common experimental protocols, and provides visual diagrams to illustrate these complex processes.

Core Metabolic Pathway: A Journey from Gut to Circulation

The in vivo metabolism of orally administered luteolin 7-glucuronide is a multi-step process initiated in the gastrointestinal tract and continued systemically following absorption. The parent glucuronide is largely considered a pro-drug, requiring enzymatic cleavage to release the more readily absorbable aglycone, luteolin.

-

Intestinal Deglucuronidation : Upon oral ingestion, luteolin 7-glucuronide travels to the intestine, where it encounters enzymes from the gut microbiota.[4][5] Bacterial β-glucuronidases play a crucial role in hydrolyzing the glucuronide bond, releasing the free luteolin aglycone. This deglycosylation step is essential for subsequent absorption.

-

Absorption of Luteolin Aglycone : The liberated luteolin aglycone, being more lipophilic than its glucuronide conjugate, is then absorbed across the intestinal epithelium into systemic circulation.

-

Extensive Phase II Metabolism : Following absorption, luteolin undergoes extensive first-pass metabolism in the intestinal cells and the liver. This process involves conjugation reactions that increase water solubility and facilitate excretion. The primary Phase II metabolic pathways are:

-

Glucuronidation : UDP-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to luteolin, forming various monoglucuronides. Notably, even if starting with luteolin 7-glucuronide, the absorbed luteolin can be re-conjugated at different positions, with luteolin-3'-glucuronide often being the most abundant metabolite detected in rat plasma.

-

Methylation : Catechol-O-methyltransferases (COMTs) methylate the catechol group of luteolin to produce metabolites such as chrysoeriol and diosmetin.

-

Sulfation : In humans, sulfation is a particularly prominent pathway, leading to the formation of metabolites like luteolin-3'-O-sulfate. This highlights significant species-dependent differences in metabolism.

-

Combined Conjugation : Further metabolism can occur, resulting in the formation of methylated glucuronides, indicating a complex interplay between these enzymatic pathways.

-

The circulating forms of luteolin are therefore predominantly its conjugated metabolites, not the free aglycone. Under inflammatory conditions, β-glucuronidase can be secreted by immune cells like macrophages and neutrophils, potentially deconjugating luteolin glucuronides at the site of inflammation to release the active aglycone.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters from in vivo studies in rats. These values highlight the rapid absorption and extensive metabolism of luteolin.

Table 1: Pharmacokinetic Parameters of Luteolin and Conjugates in Rats

| Parameter | Free Luteolin (Oral) | Conjugated Luteolin (Oral) | Free Luteolin (IV) | Conjugated Luteolin (IV) | Reference |

|---|---|---|---|---|---|

| Dose | 50 mg/kg | 50 mg/kg | 50 mg/kg | 50 mg/kg | |

| Cmax | 5.5 µg/mL | - | 23.4 µg/mL | - | |

| Tmax | 5 min | - | 0 h | - | |

| Half-life (t½) | Not Calculated* | - | 8.94 h | 4.98 h | |

| Bioavailability (F) | 4.10% | - | - | - |

Note: The elimination phase was below the limit of quantification.

Table 2: Plasma Concentrations of Luteolin and Metabolites in Rats After Oral Administration

| Compound | Administration | Dose | Tmax | Cmax | Reference |

|---|---|---|---|---|---|

| Free Luteolin | Luteolin in propylene glycol | 50 µmol/kg | 15 min | 3.08 nmol/mL | |

| Luteolin Conjugates | Luteolin in propylene glycol | 50 µmol/kg | 30 min | 14.1 nmol/mL |

| Total Luteolin | Chrysanthemum morifolium extract | 22.8 µmol/kg (luteolin) | 1 hour | 0.76 ± 0.27 µM | |

Experimental Protocols

The characterization of luteolin 7-glucuronide metabolism relies on robust in vivo studies followed by sensitive analytical techniques. A typical experimental workflow is outlined below.

Animal Models

-

Species : Sprague-Dawley rats are commonly used.

-

Housing : Animals are typically housed in a controlled environment with a standard diet and water ad libitum. For excretion studies, metabolic cages are used.

Compound Administration

-

Test Article : Luteolin, luteolin 7-glucoside, or extracts containing these compounds are administered.

-

Dose and Vehicle : Doses can range from 5 mg/kg to 50 mg/kg. The compound is often dissolved or suspended in a vehicle such as propylene glycol or 0.5% carboxymethyl cellulose.

-

Route : Oral gavage is standard for studying intestinal absorption and first-pass metabolism, while intravenous (IV) administration is used as a baseline to determine absolute bioavailability.

Sample Collection

-

Matrices : Blood is collected serially from the tail vein or via cannulation into heparinized tubes to obtain plasma. Urine and bile are also collected over specific time intervals to assess excretion pathways.

-

Time Points : Collection is performed at multiple time points (e.g., 0, 5, 15, 30, 60 minutes, and several hours post-dose) to accurately model the pharmacokinetic profile.

Sample Preparation

-

Extraction : Plasma samples are typically subjected to protein precipitation with an organic solvent (e.g., methanol or acetonitrile) or solid-phase extraction (SPE) to remove interferences.

-

Enzymatic Hydrolysis : To measure the total amount of luteolin (free + conjugated), samples are often incubated with a mixture of β-glucuronidase and sulfatase enzymes to hydrolyze the conjugates back to the free aglycone before analysis.

Analytical Methodology

-

Technique : High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is the standard for separating luteolin from its various metabolites.

-

Detection : Detection is most commonly achieved using a Diode Array Detector (DAD) or, for higher sensitivity and specificity, a Tandem Mass Spectrometer (MS/MS). LC-MS/MS is essential for the definitive identification and quantification of different conjugated metabolites.

Conclusion

The in vivo metabolism of luteolin 7-glucuronide is a complex process fundamentally reliant on an initial deglucuronidation step, primarily mediated by the gut microbiota. This liberates the luteolin aglycone, which is then absorbed and subjected to extensive Phase II metabolism, resulting in a variety of glucuronide, sulfate, and methylated conjugates circulating in the body. The predominant metabolites differ between species, with glucuronides being key in rats and sulfates playing a larger role in humans. Consequently, the biological activity observed after oral administration of luteolin 7-glucuronide is attributable to the combined actions of the absorbed luteolin aglycone and this diverse profile of its systemic metabolites. A thorough understanding of this metabolic pathway is indispensable for the rational design and development of therapeutic strategies based on luteolin and related flavonoids.

References

- 1. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Analytical determinations of luteolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Luteolin's Interaction with Gut Enzymes: Impacts [eureka.patsnap.com]

- 5. Effects of Luteolin-7-O-Glucoside on Intestinal Microbiota Dysbiosis and Drug Resistance Transmission Caused by Raoultella ornithinolytica B1645-1: Modulating the Composition of Intestinal Microbiota and Promoting the Transfer of blaNDM-1 Gene from Genus Enterococcus to Lactobacillus in Mice - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Cellular Mechanism of Action of Luteolin 7-Glucuronide

Introduction

Luteolin 7-glucuronide (L7Gn) is a flavonoid, a class of polyphenolic secondary metabolites found in various plants. It is a glucuronide conjugate of luteolin, a well-studied flavone with a wide range of biological activities. L7Gn itself is a significant bioactive molecule, identified in numerous medicinal herbs traditionally used for treating inflammatory conditions.[1][2] Emerging research has begun to systematically elucidate its cellular and molecular mechanisms, revealing its potential as a therapeutic agent for a variety of diseases, including inflammatory disorders, oxidative stress-related pathologies, and neurodegenerative conditions.[2][3] This technical guide provides a comprehensive overview of the current understanding of L7Gn's mechanism of action at the cellular level, focusing on key signaling pathways, molecular targets, and experimental evidence.

Core Mechanisms of Action

Luteolin 7-glucuronide exerts its biological effects through a multi-targeted approach, primarily centered on the modulation of inflammatory and oxidative stress pathways.

Anti-Inflammatory Activity

L7Gn demonstrates potent anti-inflammatory effects by intervening at multiple points in the inflammatory cascade, from upstream signaling kinases to downstream gene expression.

a) Inhibition of TAK1 and Downstream MAPK/NF-κB Signaling

A pivotal mechanism of L7Gn's anti-inflammatory action is the inhibition of Transforming growth factor-β-activated kinase 1 (TAK1).[1] TAK1 is a key upstream kinase that, upon activation by stimuli like lipopolysaccharide (LPS), initiates signaling cascades leading to the activation of both Mitogen-Activated Protein Kinases (MAPKs) and the Nuclear Factor-kappa B (NF-κB) transcription factor.

By inhibiting the phosphorylation of TAK1, L7Gn effectively blunts the downstream activation of:

-

NF-κB Pathway: L7Gn prevents the degradation of IκB (inhibitor of NF-κB), which in turn blocks the nuclear translocation of the NF-κB p65 subunit. This leads to a dose-dependent reduction in the transcription of NF-κB target genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β).

-

MAPK Pathway: L7Gn suppresses the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), two major MAPKs involved in the inflammatory response. This inhibition contributes to the overall reduction in inflammatory mediator production.

References

- 1. Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7- O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7-O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

A Technical Guide to the Antioxidant Properties of Luteolin 7-Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin 7-glucuronide (L7Gn), a major flavonoid glycoside found in various medicinal plants, has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[1][2][3] As a metabolite of luteolin, L7Gn exhibits a range of biological activities that make it a promising candidate for the development of novel therapeutics targeting oxidative stress-related diseases.[4][5] This technical guide provides an in-depth overview of the antioxidant mechanisms of Luteolin 7-glucuronide, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Mechanism of Antioxidant Action

The antioxidant effects of Luteolin 7-glucuronide are multifaceted, involving both direct radical scavenging and the modulation of intracellular antioxidant defense systems. The primary mechanism revolves around the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of antioxidant gene expression.

Upon activation by L7Gn, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of a suite of protective enzymes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.

-

Glutamate-Cysteine Ligase Catalytic Subunit (GCLC): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

In addition to the Nrf2 pathway, Luteolin 7-glucuronide has been shown to modulate other signaling cascades involved in the oxidative stress response, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it can influence the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), further contributing to the regulation of antioxidant enzyme expression.

Furthermore, L7Gn exhibits direct radical scavenging activity, as demonstrated in various in vitro assays.

Quantitative Antioxidant Data

The antioxidant capacity of Luteolin 7-glucuronide has been quantified in several studies. The following tables summarize key findings.

| Assay | Compound | IC50 Value | Reference |

| DPPH Radical Scavenging | Luteolin 7-O-Glucuronide | 80.6 µM | |

| ABTS Radical Scavenging | Luteolin 7-O-β-D-glucuronide | 2.25 ± 0.05 µM | |

| Aldose Reductase Inhibition | Luteolin 7-O-Glucuronide | 0.7 µM | |

| α-Glucosidase Inhibition | Luteolin 7-O-Glucuronide | 14.7 µM | |

| α-Amylase Inhibition | Luteolin 7-O-Glucuronide | 61.5 µM |

Table 1: In Vitro Antioxidant and Enzyme Inhibitory Activities of Luteolin 7-Glucuronide.

| Cell Line | Treatment | Effect | Reference |

| RAW 264.7 | LPS + Luteolin 7-O-glucuronide (L7Gn) | - Inhibited NO production in a dose-dependent manner.- Suppressed mRNA expression of iNOS, COX-2, IL-6, IL-1β, and TNF-α.- Increased expression of HO-1, GCLC, and NQO1 via Nrf2 activation. | |

| HepG2 | Luteolin 7-glucuronide | Lowered total cholesterol levels. |

Table 2: Cellular Antioxidant and Anti-inflammatory Effects of Luteolin 7-Glucuronide.

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the antioxidant properties of Luteolin 7-glucuronide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Protocol:

-

Prepare a stock solution of Luteolin 7-glucuronide in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well plate, add varying concentrations of the L7Gn stock solution.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to quench the pre-formed ABTS radical cation (ABTS•+).

Protocol:

-

Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution of Luteolin 7-glucuronide.

-

In a 96-well plate, add varying concentrations of the L7Gn stock solution.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate for a specific time (e.g., 6 minutes) at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS•+ scavenging activity and the IC50 value as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells.

Protocol:

-

Seed cells (e.g., HepG2 or RAW 264.7) in a 96-well plate and allow them to attach overnight.

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Treat the cells with various concentrations of Luteolin 7-glucuronide and DCFH-DA (typically 25 µM) for 1 hour.

-

Induce oxidative stress by adding a pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Measure the fluorescence intensity at specific time intervals using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).

-

Calculate the CAA units, which represent the percentage of inhibition of fluorescence compared to the control.

Western Blot Analysis for Nrf2 Pathway Proteins

This technique is used to detect and quantify the expression levels of proteins involved in the Nrf2 signaling pathway (e.g., Nrf2, HO-1, NQO1).

Protocol:

-

Treat cells with Luteolin 7-glucuronide for a specified time.

-

Lyse the cells to extract total protein or separate nuclear and cytosolic fractions.

-

Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (Nrf2, HO-1, etc.).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with the antioxidant properties of Luteolin 7-glucuronide.

Caption: L7Gn activates the Nrf2 antioxidant signaling pathway.

Caption: L7Gn inhibits pro-inflammatory signaling pathways.

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion

Luteolin 7-glucuronide is a potent antioxidant that operates through multiple mechanisms, including the direct scavenging of free radicals and, most notably, the activation of the Nrf2 signaling pathway to bolster endogenous antioxidant defenses. Its ability to also suppress pro-inflammatory pathways further highlights its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the applications of Luteolin 7-glucuronide in preventing and treating diseases associated with oxidative stress and inflammation.

References

- 1. Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7-O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Luteolin 7-Glucuronide: An In-Depth Technical Guide to its Enzyme Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin 7-glucuronide, a major flavonoid metabolite found in various plants, has garnered significant attention in the scientific community for its diverse pharmacological activities. As a glycoside of luteolin, its bioavailability and biological actions are of considerable interest in the fields of drug discovery and nutritional science. This technical guide provides a comprehensive overview of the enzyme inhibitory properties of Luteolin 7-glucuronide, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to facilitate further research and development.

Data Presentation: Quantitative Enzyme Inhibitory Activity

The enzyme inhibitory potency of Luteolin 7-glucuronide has been evaluated against a range of enzymes. The following tables summarize the available quantitative data, primarily as half-maximal inhibitory concentrations (IC50), providing a clear comparison of its activity across different targets.

| Target Enzyme Family | Specific Enzyme | IC50 (µM) | Reference |

| Matrix Metalloproteinases (MMPs) | MMP-1 | 17.63 | [1] |

| MMP-3 | 7.99 | [1] | |

| MMP-8 | 11.42 | [1] | |

| MMP-9 | 12.85 | [1] | |

| MMP-13 | 0.03 | [1] | |

| Carbohydrate-Hydrolyzing Enzymes | α-Glucosidase | 14.7 | |

| α-Amylase | 61.5 | ||

| Hydrolases | Soluble Epoxide Hydrolase (sEH) | 14.4 (µg/mL) | |

| Oxidoreductases | Tyrosinase | 177.03 (L-tyrosine as substrate) | |

| 399.08 (L-DOPA as substrate) | |||

| Xanthine Oxidase | Moderate Inhibition | ||

| Phosphatases | Protein Tyrosine Phosphatase 1B (PTP1B) | 2.10 |

Note: The inhibitory activity against Xanthine Oxidase was described as moderate, without a specific IC50 value provided in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for assessing the enzyme inhibitory activity of Luteolin 7-glucuronide against various enzymes.

Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorometric)

This assay is based on the principle of fluorescence resonance energy transfer (FRET). A fluorogenic peptide substrate containing a fluorophore and a quencher is cleaved by the MMP, leading to an increase in fluorescence. The presence of an inhibitor prevents this cleavage, resulting in a reduced fluorescence signal.

Materials:

-

Recombinant human MMP enzymes (e.g., MMP-1, -3, -8, -9, -13)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Luteolin 7-glucuronide

-

Assay buffer (e.g., Tris-HCl buffer with CaCl2, ZnCl2, and Brij-35)

-

A broad-spectrum MMP inhibitor (e.g., GM6001) as a positive control

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of Luteolin 7-glucuronide in the assay buffer.

-

In a 96-well plate, add the recombinant MMP enzyme to each well.

-

Add the different concentrations of Luteolin 7-glucuronide or the positive control to the respective wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

-

Monitor the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration of Luteolin 7-glucuronide relative to the control without inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay (Spectrophotometric)

This assay measures the inhibition of α-glucosidase, an enzyme involved in the breakdown of carbohydrates. The assay typically uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, which upon hydrolysis by α-glucosidase, releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Luteolin 7-glucuronide

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Acarbose as a positive control

-

Sodium carbonate (Na2CO3) solution to stop the reaction

-

96-well clear microplates

-

Spectrophotometric microplate reader

Procedure:

-

Prepare serial dilutions of Luteolin 7-glucuronide and acarbose in phosphate buffer.

-

In a 96-well plate, add the α-glucosidase solution to each well.

-

Add the different concentrations of Luteolin 7-glucuronide or acarbose to the respective wells. A control well should contain the enzyme and buffer without any inhibitor.

-

Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).

-

Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.

-

Incubate the plate at the same temperature for a specific duration (e.g., 20-30 minutes).

-

Stop the reaction by adding a sodium carbonate solution to each well.

-

Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and the IC50 value as described for the MMP assay.

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression Inhibition in Macrophages

The anti-inflammatory effects of Luteolin 7-glucuronide are partly attributed to its ability to inhibit the expression of iNOS and COX-2 in inflammatory conditions. This is typically assessed in a cell-based assay using lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Luteolin 7-glucuronide

-

Griess reagent for nitric oxide (NO) measurement (indirectly indicates iNOS activity)

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) to measure iNOS and COX-2 mRNA levels

-

Antibodies for Western blotting to measure iNOS and COX-2 protein levels

Procedure:

-

Culture RAW 264.7 cells in DMEM supplemented with FBS and antibiotics.

-

Seed the cells in appropriate culture plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of Luteolin 7-glucuronide for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

-

For iNOS activity (NO measurement):

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent according to the manufacturer's protocol. The absorbance is typically measured at 540 nm.

-

-

For iNOS and COX-2 mRNA expression (qRT-PCR):

-

Lyse the cells and extract total RNA.

-

Perform reverse transcription to synthesize cDNA.

-

Conduct qRT-PCR using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

-

For iNOS and COX-2 protein expression (Western Blot):

-

Lyse the cells and determine the total protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

-

Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

-

Visualization of Pathways and Workflows

Diagrams are provided to visually represent key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathway: Inhibition of Inflammatory Mediators

Caption: LPS signaling pathway leading to inflammation and its inhibition by Luteolin 7-glucuronide.

Experimental Workflow: General Enzyme Inhibition Assay

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.

Conclusion

Luteolin 7-glucuronide exhibits a broad spectrum of enzyme inhibitory activities, suggesting its potential as a lead compound for the development of therapeutic agents for various diseases, including those related to inflammation, cancer, and metabolic disorders. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising natural compound. Future studies should focus on elucidating the precise mechanisms of inhibition, conducting in vivo efficacy studies, and exploring structure-activity relationships to design more potent and selective inhibitors.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Luteolin 7-Glucuronide in Plant Secondary Metabolism

Abstract

Luteolin 7-glucuronide, a prominent flavonoid glycoside, is a key secondary metabolite in a variety of plant species. This document provides a comprehensive technical overview of its biosynthesis, physiological roles in plant defense and stress signaling, and its significance in plant-environment interactions. We present quantitative data on its accumulation, detailed experimental protocols for its analysis, and visual diagrams of its metabolic and signaling pathways to serve as an essential resource for researchers in plant biology, natural product chemistry, and drug development.

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites synthesized by plants, playing crucial roles in a wide range of physiological processes, from pigmentation to defense against biotic and abiotic stresses.[1][2] Among these, luteolin and its glycosylated derivatives are ubiquitous. Luteolin 7-glucuronide (L7Gn) is a water-soluble form of luteolin, consisting of a luteolin aglycone attached to a glucuronic acid moiety at the 7-hydroxyl position.[3] This glucuronidation enhances its stability and mobility within the plant cell.[4] This guide delves into the core aspects of L7Gn's role in the intricate network of plant secondary metabolism, providing a technical foundation for further research and application.

Biosynthesis and Subcellular Localization

The formation of luteolin 7-glucuronide is a multi-step process originating from the phenylpropanoid pathway, which produces the flavonoid backbone.[5] The final and specific step is the glucuronidation of the luteolin aglycone.

2.1. Enzymatic Pathway

The biosynthesis of luteolin glucuronides in plants like rye (Secale cereale) is a sequential process catalyzed by specific glucuronosyltransferases:

-

Luteolin 7-O-glucuronosyltransferase (LGT): This enzyme initiates the process by transferring a glucuronic acid molecule from UDP-glucuronate to the 7-hydroxyl group of luteolin, forming luteolin 7-O-beta-D-glucuronide.

-

Luteolin-7-O-glucuronide 2"-O-glucuronosyltransferase (LMT): This enzyme further glucuronidates the molecule by adding a second glucuronic acid to the 2" position of the first glucuronic acid residue. This results in the formation of luteolin 7-O-[β-D-glucuronosyl-(1→2)-β-D-glucuronide].

-

Luteolin-7-O-diglucuronide 4'-O-glucuronosyltransferase (LDT): A third glucuronic acid can be added to the 4'-hydroxyl group on the B-ring of the luteolin backbone.

2.2. Subcellular Compartmentation

The biosynthesis of luteolin glucuronides exhibits a distinct subcellular compartmentation in rye mesophyll cells:

-

The first two enzymes, LGT and LMT , are located in the cytosol .

-

The final glucuronidation step, catalyzed by LDT , occurs in the vacuole .

-

The final products, the luteolin glucuronides, are stored in the vacuole , which is a common storage site for water-soluble secondary metabolites.

This spatial separation of enzymatic steps suggests a highly regulated transport of intermediates across the tonoplast (the vacuolar membrane).

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Luteolin 7-glucuronide | C21H18O12 | CID 5280601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, Isolation, and Biological Significance of Luteolin 7-Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract